molecular formula C13H16ClNO2 B13553065 Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13553065
M. Wt: 253.72 g/mol
InChI Key: BXJKCHOLCZJGKU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of the 3-chlorophenyl group in this compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.

    Pyrrolidine-2,5-diones: Exhibits various biological activities and is used in drug discovery.

    Prolinol: A chiral building block used in asymmetric synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3

InChI Key

BXJKCHOLCZJGKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

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